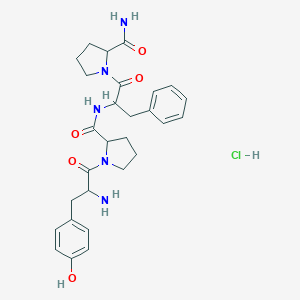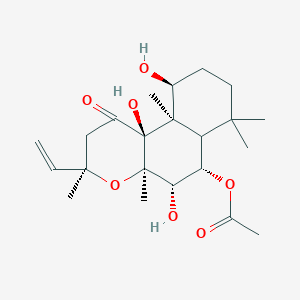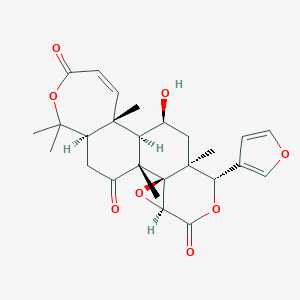
Morphiceptin hydrochloride
Vue d'ensemble
Description
Morphiceptin hydrochloride is a tetrapeptide with the molecular formula C28H35N5O5 . It is the amide of a fragment of the milk protein β-casein . Morphiceptin is an agonist for morphine α-receptors with high specificity .
Synthesis Analysis
The synthesis of Morphiceptin involves the replacement of the central proline residue of this natural analgesic drug with a subunit of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid . This replacement results in a peptidomimetic of morphiceptin .Molecular Structure Analysis
Morphiceptin has an affinity for delta, kappa, and mu-opioid receptors . The molecular docking calculations on the target receptor support a favorable role of the hydroxy substituents of the non-natural β-amino acid incorporated into the peptidomimetic .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Morphiceptin have been studied extensively . The replacement of specific α-amino acids in α-peptides by β-amino acids usually results in α/β-peptides more resistant to protease and peptidase degradation .Physical And Chemical Properties Analysis
Morphiceptin has a molecular weight of 521.6 g/mol . It is soluble in water and methanol, yielding a clear, colorless solution in both instances .Applications De Recherche Scientifique
Chemical Properties and Synthesis
Morphiceptin hydrochloride is a compound with the empirical formula C28H35N5O5 . It is also known by the synonym β-Casomorphin 1-4 amide, Tyr-Pro-Phe-Pro-NH2 . The synthesis of Morphiceptin hydrochloride involves the replacement of the central proline residue of this natural analgesic drug with a subunit of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid .
Opioid Receptor Agonist
Morphiceptin hydrochloride acts as an agonist for μ opioid receptors . This means it can bind to these receptors and activate them, which can have various effects on the body, such as pain relief.
Analgesic Activity
Morphiceptin hydrochloride has been found to produce potent analgesia in tail-withdrawal tests . This suggests that it could potentially be used as a pain reliever in medical treatments.
Gastrointestinal Motility Regulation
Research has shown that Morphiceptin hydrochloride can significantly decrease gastric emptying and intestinal transit . This means it could potentially be used to treat conditions related to gastrointestinal motility.
Bioactivity
Morphiceptin hydrochloride has higher bioactivity for pain relief than for gastrointestinal regulation . This suggests that it could be more effective as a pain reliever than as a treatment for gastrointestinal conditions.
Opioid Receptor Specificity
Studies have shown that the motility disorders induced by Morphiceptin hydrochloride are sensitive to δ-opioid receptor (DOR) blockade but not to μ-opioid receptor (MOR) blockade . This indicates that Morphiceptin hydrochloride may have a specific affinity for certain subtypes of opioid receptors.
Mécanisme D'action
Target of Action
Morphiceptin hydrochloride is a tetrapeptide (Tyr-Pro-Phe-Pro-NH2) that acts as a selective μ-opioid receptor agonist . It has over 1,000 times selectivity for μ- over δ-opioid receptors . The μ-opioid receptors are primarily responsible for the analgesic effects of opioids.
Mode of Action
Morphiceptin hydrochloride interacts with its target, the μ-opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in the analgesic effects of the compound . The compound’s interaction with its targets can be reversed by naloxone, indicating that its analgesic effect is mediated by the μ-opioid receptor .
Biochemical Pathways
The primary biochemical pathway affected by Morphiceptin hydrochloride is the opioid signaling pathway. By acting as an agonist at the μ-opioid receptors, Morphiceptin hydrochloride can modulate the perception of pain in the nervous system . The downstream effects of this interaction include analgesia and a decrease in the perception of pain .
Pharmacokinetics
It is known that the compound is soluble in water and methanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of Morphiceptin hydrochloride’s action is analgesia, or a decrease in the perception of pain . This is achieved through its interaction with the μ-opioid receptors in the nervous system . Additionally, Morphiceptin hydrochloride has been shown to diminish slow and fast GABA-induced inward currents in Lymnaea stagnalis L. neurons .
Action Environment
The action, efficacy, and stability of Morphiceptin hydrochloride can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as naloxone, can influence the compound’s action by reversing its effects
Orientations Futures
Propriétés
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O5.ClH/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35;/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSDMYCQCLQDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585219 | |
| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morphiceptin hydrochloride | |
CAS RN |
87777-29-5 | |
| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)


![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

